![molecular formula C20H20N2OS B5662151 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5662151.png)
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methylphenyl)acetamide
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Overview
Description
Chemical compounds containing quinoline structures and acetamide functionalities are significant due to their wide range of biological activities and potential pharmaceutical applications. The synthesis and analysis of such compounds, including "2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methylphenyl)acetamide," focus on understanding their molecular framework, chemical reactions, and properties to exploit their therapeutic potentials efficiently.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-component reactions, cyclization processes, and substitutions to introduce various functional groups. For instance, a novel synthesis pathway via palladium-catalyzed cyclization has been developed for furo[3,2-c]quinolin-4(5H)-one derivatives, showcasing the versatility of methods in synthesizing complex quinoline structures (Lindahl et al., 2006). Similarly, the Passerini three-component reaction is another example where quinoline-4-carbaldehyde forms the basis for synthesizing α-(acyloxy)-α-(quinolin-4-yl)acetamides, highlighting the diverse synthetic routes available for such compounds (Taran et al., 2014).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is critical for their chemical behavior and biological activity. X-ray crystallography and spectroscopic methods often reveal the planarity, bond lengths, angles, and overall conformation of these molecules. For example, the structural analysis of N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate demonstrates the planarity and intramolecular hydrogen bonding within the molecule, which are vital for its stability and reactivity (Wen et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of quinoline derivatives encompasses a broad spectrum of reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions are essential for modifying the chemical structure to enhance biological activity or alter physical and chemical properties. The synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides illustrates the chemoselective reactions employed to generate compounds with potential biological activities (El Rayes et al., 2022).
properties
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-13-7-4-5-10-17(13)21-18(23)12-24-19-11-15(3)16-9-6-8-14(2)20(16)22-19/h4-11H,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECRETLDCCETMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)NC3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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